3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., Lewis acids).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The chloromethylidene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds . Additionally, the bicyclic structure of the compound may contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylbenzylidene)camphor: A structurally related compound with similar reactivity and applications.
1,7,7-Trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one:
Uniqueness
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential for various chemical transformations. This compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for pharmaceutical development.
Properties
CAS No. |
63499-09-2 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-(chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H15ClO/c1-10(2)8-4-5-11(10,3)9(13)7(8)6-12/h6,8H,4-5H2,1-3H3 |
InChI Key |
HXSMDKPBJHMJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CCl)C)C |
Origin of Product |
United States |
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